molecular formula C14H14O2 B6320138 2-Isopropyl-1-naphthoic acid CAS No. 92495-89-1

2-Isopropyl-1-naphthoic acid

Cat. No. B6320138
CAS RN: 92495-89-1
M. Wt: 214.26 g/mol
InChI Key: REMHGNXKQJJMSC-UHFFFAOYSA-N
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Description

2-Isopropyl-1-naphthoic acid (2-IPNA) is a naturally occurring carboxylic acid found in various plant species, such as the genus Rhus, as well as in the bark of some trees. It is a colorless, crystalline solid with a melting point of 48–50 °C. 2-IPNA has been studied for its potential use as a therapeutic agent and its potential as an industrial chemical.

Scientific Research Applications

2-Isopropyl-1-naphthoic acid has been studied for its potential use as a therapeutic agent and its potential as an industrial chemical. It has been found to possess anti-inflammatory, anti-allergic, and anti-microbial properties, and has been shown to be effective in treating skin diseases and allergies. In addition, this compound has been studied for its potential use in the manufacture of pharmaceuticals, cosmetics, and other products.

Mechanism of Action

2-Isopropyl-1-naphthoic acid is thought to act by inhibiting the release of histamine, a compound involved in the body’s immune response. It is believed to act by blocking the enzyme histidine decarboxylase, which is responsible for the synthesis of histamine. In addition, this compound is thought to inhibit the release of other inflammatory mediators, such as leukotrienes and prostaglandins.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory, anti-allergic, and anti-microbial properties. Studies have found that this compound can reduce the production of inflammatory mediators, such as leukotrienes and prostaglandins, as well as inhibit the release of histamine. In addition, this compound has been found to possess anti-tumor activity and has been shown to be effective in treating skin diseases and allergies.

Advantages and Limitations for Lab Experiments

2-Isopropyl-1-naphthoic acid is a relatively easy compound to synthesize, and the synthesis methods are well-established. In addition, the compound is relatively stable and can be stored at room temperature. However, the compound is not very soluble in water and is not very stable at higher temperatures.

Future Directions

Future research on 2-Isopropyl-1-naphthoic acid should focus on its potential use as a therapeutic agent and its potential as an industrial chemical. In addition, further research should focus on the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further studies should be conducted to explore the potential applications of this compound in the manufacture of pharmaceuticals, cosmetics, and other products. Finally, further research should be conducted to explore the potential advantages and limitations of using this compound in lab experiments.

Synthesis Methods

2-Isopropyl-1-naphthoic acid is synthesized through a variety of methods, including the condensation of 1-naphthol and acetic anhydride, the oxidation of 2-naphthol, and the hydrolysis of 2-naphthyl isopropyl ether. In addition, this compound can be synthesized from 2-naphthol and acetic anhydride using a palladium-catalyzed reaction.

properties

IUPAC Name

2-propan-2-ylnaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14(15)16/h3-9H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMHGNXKQJJMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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